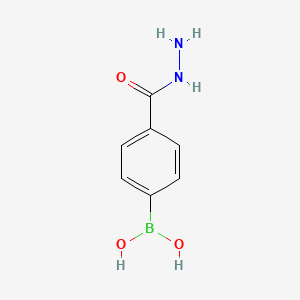

(4-(Hydrazinecarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOYLNOZUCPDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657267 | |

| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-95-2 | |

| Record name | [4-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Hydrazinecarbonyl)phenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-(Hydrazinecarbonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. It incorporates a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its role as a pharmacophore in enzyme inhibition, alongside a hydrazinecarbonyl (hydrazide) group, a versatile linker and functional group in drug design.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for its synthesis, starting from the commercially available 4-Carboxyphenylboronic acid. The document elucidates the causal chemistry behind the chosen synthetic strategy, details a robust experimental protocol, outlines critical purification techniques, and emphasizes the stringent safety measures required, particularly when handling hydrazine derivatives.

Strategic Rationale & Retrosynthetic Analysis

The logical and most common precursor for the target molecule is 4-Carboxyphenylboronic acid.[4][5][6] The synthetic challenge lies in the chemoselective conversion of the carboxylic acid group into a hydrazide without compromising the integrity of the boronic acid moiety.

The retrosynthetic approach is straightforward: the target hydrazide can be formed via the condensation of an activated carboxylic acid derivative with hydrazine. The most common activation method involves converting the carboxylic acid to a highly reactive acyl chloride.

Caption: Retrosynthetic analysis of the target molecule.

This two-step, one-pot strategy is efficient. The carboxylic acid is first activated in situ with a chlorinating agent, followed by the introduction of hydrazine hydrate to form the final product.

Synthesis Pathway: Mechanistic Considerations

The conversion of a carboxylic acid to a hydrazide via an acyl chloride intermediate proceeds through two distinct stages:

-

Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are employed. Thionyl chloride is often preferred for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The mechanism involves a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of SOCl₂, followed by elimination to form the highly electrophilic acyl chloride.

-

Nucleophilic Acyl Substitution: Hydrazine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the stable hydrazide product. A mild base (like pyridine or excess hydrazine) is often used to quench the HCl generated during the reaction.

It is crucial to perform this reaction under anhydrous conditions until the addition of hydrazine, as the acyl chloride intermediate is highly susceptible to hydrolysis back to the carboxylic acid.

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride and hydrazine must be performed in a certified chemical fume hood.

Reagents and Materials

| Reagent | CAS Number | Molecular Wt. | Amount | Moles (mmol) |

| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.94 g/mol | 5.00 g | 30.1 |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 3.3 mL (4.4 g) | 37.0 |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | - | 100 mL | - |

| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 g/mol | 3.0 mL (~3.1 g) | ~62.0 |

| Diethyl Ether (Et₂O) | 60-29-7 | - | As needed | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | As needed | - |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

-

Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Carboxyphenylboronic acid (5.00 g, 30.1 mmol).

-

Solvent Addition : Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension.

-

Cooling : Cool the flask to 0 °C using an ice-water bath.

-

Activation : Slowly add thionyl chloride (3.3 mL, 37.0 mmol) dropwise to the stirred suspension over 10 minutes. Effervescence (HCl, SO₂) will be observed.

-

Acyl Chloride Formation : Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4 hours. The mixture should become a clearer solution as the acyl chloride forms.

-

Preparation for Hydrazinolysis : Re-cool the reaction mixture to 0 °C in an ice bath.

-

Hydrazine Addition : In a separate small beaker, dilute the hydrazine hydrate (3.0 mL, ~62.0 mmol) with 10 mL of cold DCM. Add this solution dropwise to the reaction flask over 15 minutes. A thick white precipitate will form immediately.

-

Reaction Completion : Stir the thick suspension at 0 °C for 1 hour, then remove the ice bath and stir at room temperature overnight (approx. 16 hours).

-

Isolation : Isolate the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid with cold deionized water (3 x 30 mL) to remove any hydrazine hydrochloride salts, followed by a wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.

-

Drying : Dry the resulting white to off-white powder under high vacuum to a constant weight. Expected yield: 4.8 - 5.2 g (90-97%).

Purification and Characterization

While the precipitated product is often of high purity, boronic acids can be challenging to purify.[7] Recrystallization or an acid/base wash may be necessary if impurities are detected.

-

Recrystallization : The crude product can be recrystallized from hot water or an ethanol/water mixture. Commercially available arylboronic acids often contain boroxine anhydrides, which can be reverted to the boronic acid form by this process.[8]

-

Acid/Base Purification : A general method for purifying boronic acids involves dissolving the crude material in a basic aqueous solution (e.g., NaOH), washing with an organic solvent like diethyl ether to remove neutral impurities, and then re-precipitating the pure boronic acid by acidifying the aqueous layer with HCl.[9]

-

Characterization : The final product should be characterized by standard analytical techniques:

-

¹H NMR : To confirm the structure and assess purity.

-

Mass Spectrometry (MS) : To confirm the molecular weight.

-

FT-IR : To confirm the presence of key functional groups (N-H, C=O, B-O).

-

Critical Safety Considerations

Both thionyl chloride and hydrazine hydrate are highly hazardous materials requiring strict safety protocols.

-

Thionyl Chloride : Is corrosive and a strong lachrymator. It reacts violently with water. Handle only in a chemical fume hood while wearing a lab coat, splash goggles, and appropriate chemical-resistant gloves.

-

Hydrazine Hydrate : Is highly toxic, corrosive, and a suspected carcinogen.[10][11] It can cause severe skin burns and eye damage upon contact.[10]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical splash goggles, a face shield, and butyl rubber gloves when handling hydrazine.[12][13] Nitrile gloves offer limited protection and should be changed immediately upon contact.[12]

-

Ventilation : All handling of hydrazine solutions must occur within a properly functioning chemical fume hood.[12]

-

Storage : Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and oxidizing agents.[10][13]

-

Spills & Waste : Neutralize small spills with a weak acid (e.g., citric acid solution). Hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional guidelines.[12]

-

Applications in Drug Discovery and Development

This compound is not just a synthetic intermediate; its functional groups are directly relevant to modern drug design.

-

Suzuki-Miyaura Coupling : The boronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming C-C bonds in the synthesis of complex biaryl compounds.[14][15][16][17][18]

-

Covalent Enzyme Inhibition : The boronic acid moiety can act as a "warhead" that forms a reversible covalent bond with serine or threonine residues in the active sites of enzymes, a mechanism famously employed by the proteasome inhibitor drug Bortezomib.[3][19]

-

Linker Chemistry : The hydrazide functional group is a common handle for conjugating molecules, forming stable hydrazone linkages with aldehydes or ketones on other molecules of interest, such as proteins or carrier molecules.

-

Pharmacophore Element : Both the boronic acid and hydrazide groups can participate in critical hydrogen bonding and other non-covalent interactions within a target protein, making the entire molecule a valuable scaffold for library synthesis and lead optimization.[19][20]

References

- 1. 4-(Hydrazinecarbonyl)phenylboronic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]

- 5. 4-羧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. arxada.com [arxada.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

An In-depth Technical Guide to (4-(Hydrazinecarbonyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive hydrazinecarbonyl moiety and a versatile boronic acid group, positions it as a valuable building block for the synthesis of complex molecular architectures and targeted therapeutics. This technical guide provides a comprehensive overview of the physical and spectral properties of this compound, detailed experimental protocols for its preparation from its common pinacol ester precursor, and an exploration of its current and potential applications in the field of drug discovery.

Introduction: The Significance of Bifunctional Boronic Acids in Drug Discovery

Boronic acids have emerged as a privileged structural motif in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules such as carbohydrates and glycoproteins. This has led to the development of boronic acid-containing drugs for a range of therapeutic areas. The incorporation of a second reactive functional group, such as a hydrazinecarbonyl moiety, onto a phenylboronic acid scaffold dramatically expands its synthetic utility. The hydrazinecarbonyl group can readily participate in the formation of hydrazones, semicarbazones, and other heterocyclic systems, providing a versatile handle for molecular elaboration and conjugation.

This compound, therefore, represents a powerful tool for medicinal chemists, enabling the construction of novel chemical entities with the potential for targeted delivery, enhanced potency, and unique mechanisms of action. This guide aims to equip researchers with the fundamental knowledge and practical protocols necessary to effectively utilize this compound in their research endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in research and development. While experimental data for the free this compound is not extensively available in the public domain, this section provides key identifiers and predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Its more stable and commercially available precursor, the pinacol ester, is also described.

This compound

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 850567-95-2 | [1][2] |

| Molecular Formula | C₇H₉BN₂O₃ | [1] |

| Molecular Weight | 179.97 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | N/A |

This compound, Pinacol Ester

The pinacol ester of this compound is the most common commercially available form, offering enhanced stability and ease of handling.

| Property | Value | Source |

| Chemical Name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | IUPAC |

| CAS Number | 276694-16-7 | |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | [3] |

| Molecular Weight | 262.11 g/mol | [3] |

| Appearance | Solid | [3] |

Predicted Spectral Data

Due to the limited availability of experimental spectra for the free boronic acid, the following data are predicted based on established principles of spectroscopy and analysis of structurally related compounds. These predictions serve as a guide for characterization.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | -C(O)NH- |

| ~8.2 | Singlet (broad) | 2H | -B(OH)₂ |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to -C(O)NHNH₂) |

| ~7.7 | Doublet | 2H | Aromatic H (ortho to -B(OH)₂) |

| ~4.5 | Singlet (broad) | 2H | -NH₂ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum would likely show the following key resonances:

| Chemical Shift (ppm) | Assignment |

| ~166 | -C=O |

| ~137 | Aromatic C (para to -B(OH)₂) |

| ~134 | Aromatic C (ortho to -B(OH)₂) |

| ~128 | Aromatic C (ortho to -C(O)NHNH₂) |

| Carbon attached to Boron | Not observed or very broad |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to display characteristic absorption bands for the key functional groups:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (hydrazine), O-H stretching (boronic acid) |

| ~3050 | Aromatic C-H stretching |

| ~1650 | C=O stretching (amide I) |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1350 | B-O stretching |

Predicted Mass Spectrum (MS)

In an electrospray ionization (ESI) mass spectrum, the following ions would be anticipated:

-

[M+H]⁺: m/z ~180.07

-

[M+Na]⁺: m/z ~202.05

Experimental Protocols

The most common route to obtain this compound is through the hydrolysis of its commercially available pinacol ester.

Synthesis of this compound from its Pinacol Ester

This protocol describes a standard acidic hydrolysis for the deprotection of the pinacol boronate ester.

Caption: Workflow for the synthesis of this compound.

Materials:

-

This compound, pinacol ester

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the this compound, pinacol ester in a mixture of acetone and water (e.g., a 3:1 ratio).

-

Acidification: To the stirred solution, add 1 M HCl dropwise until the pH is approximately 2.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a highly attractive scaffold for various applications in drug discovery.

Caption: Key applications of this compound in drug discovery.

Synthesis of Bioactive Hydrazones

The hydrazinecarbonyl moiety can readily react with aldehydes and ketones to form stable hydrazone linkages. This allows for the conjugation of this compound to a wide array of molecules, including drugs, fluorescent probes, and targeting ligands.

Targeted Drug Delivery

Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells. This property can be exploited for targeted drug delivery. By conjugating a cytotoxic agent to the hydrazinecarbonyl group, a targeted therapeutic can be created that selectively accumulates in tumor tissues, thereby reducing off-target toxicity.

Development of Enzyme Inhibitors

The boronic acid group can act as a "warhead" to inhibit the activity of certain enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue. The rest of the molecule can be elaborated from the hydrazinecarbonyl position to enhance binding affinity and selectivity for the target enzyme.

Fragment-Based Drug Discovery and Library Synthesis

The orthogonal reactivity of the boronic acid and hydrazinecarbonyl groups makes this compound an ideal fragment for library synthesis. The boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to build molecular complexity, while the hydrazinecarbonyl group can be used for subsequent diversification.

Safety and Handling

As with all laboratory chemicals, this compound and its pinacol ester should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its dual functionality provides a powerful platform for the synthesis of novel therapeutics, targeted delivery systems, and enzyme inhibitors. While experimental data for the free boronic acid is currently limited, this guide provides the necessary foundational knowledge, predicted spectral data, and a reliable synthetic protocol to enable its effective use in the laboratory. As the field of boronic acid chemistry continues to expand, the applications of this and related bifunctional molecules are poised to grow, offering exciting new avenues for the development of next-generation medicines.

References

An In-depth Technical Guide to the Solubility of (4-(Hydrazinecarbonyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Hydrazinecarbonyl)phenyl)boronic acid in organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the well-documented behavior of structurally analogous arylboronic acids. We delve into the key physicochemical properties of the target molecule, offering expert insights into how its functional groups—the boronic acid, the phenyl ring, and the hydrazinecarbonyl moiety—collectively influence its interactions with various solvent classes. Crucially, this guide presents detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, empowering researchers in drug development and organic synthesis to generate precise, application-specific solubility data. The methodologies are designed as self-validating systems, ensuring the generation of robust and reliable results. Visualizations of experimental workflows and a discussion of the compound's relevance in synthetic applications, such as the Suzuki-Miyaura coupling, are included to provide a practical and comprehensive resource for scientists and professionals.

Introduction: The Scientific Imperative for Understanding Solubility

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] The hydrazinecarbonyl substituent introduces additional hydrogen bonding capabilities and polarity, potentially modulating the compound's biological activity and physicochemical properties.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application in any research or development pipeline. For the synthetic chemist, solvent selection dictates reaction kinetics, yield, and purification strategy.[2] For the drug development professional, solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. Despite the importance of arylboronic acids, there is a notable scarcity of systematic solubility data in the literature for many derivatives.[1] This guide aims to bridge that gap for this compound by providing both a theoretical foundation and the practical tools for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is not widely published, we can infer its likely solubility behavior by dissecting its molecular structure and drawing parallels with well-studied analogs like phenylboronic acid.

Key Molecular Features Influencing Solubility:

-

Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as a hydrogen bond donor and acceptor. Boronic acids are known to be prone to dehydration, forming cyclic anhydrides called boroxines, especially upon heating.[1][3] This transformation can complicate solubility studies and is an important factor to consider during experimental design.

-

Phenyl Ring: The aromatic ring provides a nonpolar, hydrophobic core.

-

Hydrazinecarbonyl Group (-C(O)NHNH₂): This is a highly polar, hydrophilic functional group with multiple sites for hydrogen bonding (both donors and acceptors).

Predicted Solubility Trends:

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar hydrazinecarbonyl and boronic acid groups.

-

Moderate to High Solubility: Expected in polar protic solvents such as alcohols (e.g., methanol, ethanol) and in ketones (e.g., acetone) and ethers (e.g., THF, dipropyl ether), which can engage in hydrogen bonding.[2][3][4] Studies on phenylboronic acid confirm high solubility in ethers and ketones.[2][3][4]

-

Moderate Solubility: Chloroform and other chlorinated solvents may offer moderate solubility.[2][3][4]

-

Low to Negligible Solubility: Expected in nonpolar hydrocarbon solvents like hexanes and methylcyclohexane, which cannot effectively solvate the polar functional groups.[2][3][4]

The presence of the hydrazinecarbonyl group is anticipated to increase the compound's overall polarity compared to unsubstituted phenylboronic acid, likely enhancing its solubility in polar solvents while further decreasing it in nonpolar media. The introduction of substituents is known to have a significant effect on the solubility of boronic acids.[1]

Experimental Determination of Solubility: Protocols and Methodologies

The absence of published data necessitates empirical determination. The following protocols are presented as robust, validated methods for generating reliable solubility data.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the solution reaches equilibrium saturation. The concentration of the dissolved compound is then measured.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials securely and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a moderate speed to pellet any remaining suspended solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Perform a precise serial dilution of the aliquot with the appropriate solvent.

-

Quantification: Analyze the concentration of the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock, typically in DMSO. It is useful for early-stage screening.

Principle: A concentrated stock solution of the compound is added to the aqueous or organic solvent of interest. The formation of a precipitate is monitored, often by turbidimetry.

Detailed Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10 mM in 100% DMSO.

-

Serial Dilution (in DMSO): In a 96-well microplate (the "source plate"), perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Solvent Addition: To a new 96-well microplate (the "test plate"), add a fixed volume of the desired organic solvent to each well (e.g., 198 µL).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the source plate to the corresponding wells of the test plate. This rapid addition from a DMSO stock into a solvent where DMSO is miscible but the compound may be less soluble can induce precipitation.

-

Incubation and Detection: Allow the test plate to incubate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a solvent-only control.

Workflow for Kinetic Solubility Determination

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

For optimal utility, solubility data should be presented in a clear, comparative format.

Table 1: Hypothetical Solubility Data for this compound

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | [Insert Experimental Data] |

| N,N-Dimethylformamide (DMF) | High | [Insert Experimental Data] | |

| Polar Protic | Methanol | High | [Insert Experimental Data] |

| Ethanol | Moderate to High | [Insert Experimental Data] | |

| Ketone | Acetone | Moderate to High | [Insert Experimental Data] |

| Ether | Tetrahydrofuran (THF) | Moderate | [Insert Experimental Data] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | [Insert Experimental Data] |

| Chloroform | Low to Moderate | [Insert Experimental Data] | |

| Aromatic | Toluene | Low | [Insert Experimental Data] |

| Nonpolar | Hexanes | Very Low | [Insert Experimental Data] |

Application in Synthetic Chemistry: The Suzuki-Miyaura Coupling

The primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. The choice of solvent is paramount to the success of this reaction, influencing the solubility of the boronic acid, the aryl halide, the palladium catalyst, and the base. A typical solvent system involves a mixture, often an ether like THF or dioxane with water, to ensure all components are sufficiently solubilized for the reaction to proceed efficiently. Understanding the solubility of this compound in these solvents is therefore essential for reaction optimization.

Generalized Suzuki-Miyaura Coupling Pathway

Caption: Key components of a Suzuki-Miyaura reaction.

Conclusion

While direct, quantitative solubility data for this compound remains to be broadly published, a robust predictive framework can be established based on its constituent functional groups and the known behavior of related arylboronic acids. The compound is expected to exhibit favorable solubility in polar organic solvents, particularly aprotic solvents like DMSO and protic solvents like alcohols, and poor solubility in nonpolar hydrocarbons. This guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to determine precise thermodynamic and kinetic solubility values. Generating this fundamental data is a critical step in unlocking the full potential of this compound in both synthetic and pharmaceutical applications.

References

An In-depth Technical Guide to (4-(Hydrazinecarbonyl)phenyl)boronic acid: Commercial Availability, Quality Control, and Application

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Hydrazinecarbonyl)phenyl)boronic acid is a bifunctional reagent of increasing importance in medicinal chemistry, bioconjugation, and materials science. Its unique structure, featuring both a boronic acid moiety for cross-coupling or reversible covalent interactions and a hydrazinecarbonyl (hydrazide) group for forming stable hydrazone linkages, makes it a versatile molecular linchpin. This guide provides a comprehensive overview of its commercial availability, outlines critical quality control parameters, discusses handling and stability considerations, and presents a practical application protocol. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively source, validate, and utilize this valuable chemical tool.

Introduction: The Strategic Value of a Bifunctional Linker

The rational design of complex molecules, from novel pharmaceuticals to advanced diagnostic agents, often hinges on the availability of versatile chemical building blocks.[1] this compound (CAS No: 850567-95-2) has emerged as a significant player in this field.[2] Its strategic value lies in its dual reactivity:

-

The Boronic Acid Moiety: This functional group is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1] Furthermore, boronic acids can engage in reversible covalent bonding with diols, a property exploited in sensors and stimuli-responsive systems.[3][4] The incorporation of boronic acids into drug candidates has been shown to enhance potency and improve pharmacokinetic profiles, with five such drugs having received FDA approval.[5]

-

The Hydrazinecarbonyl (Hydrazide) Moiety: Hydrazides readily react with aldehydes and ketones to form stable hydrazone bonds. This reaction is a staple in bioconjugation chemistry for labeling proteins, antibodies, and other biomolecules, often under mild, aqueous conditions.[6][7][8]

The combination of these two functionalities on a single, rigid phenyl scaffold provides a powerful tool for chemists to construct sophisticated molecular architectures.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers catering to the research and development market. However, it is often sold as its more stable pinacol ester derivative, This compound, pinacol ester (CAS No: 276694-16-7).[9][10][11] The pinacol group serves as a protecting group for the boronic acid, enhancing its shelf-life and stability.[12][13] The free boronic acid can be readily generated in situ or prior to use through hydrolysis.

A survey of prominent suppliers reveals the following typical offerings:

| Supplier | Product Name | CAS Number | Purity/Form | Typical Quantity |

| Sigma-Aldrich (Merck) | This compound | 850567-95-2 | - | Custom |

| Sigma-Aldrich (Merck) | 4-(Hydrazinecarbonyl)phenyl)boronic acid pinacol ester | 276694-16-7 | AldrichCPR | 1 g |

| BLD Pharm | This compound | 850567-95-2 | - | 1 g |

| BOC Sciences | This compound | 850567-95-2 | >97% | Custom |

| Santa Cruz Biotechnology | 4-(Hydrazinecarbonyl)phenylboronic acid, pinacol ester | 276694-16-7 | Research Use | Custom |

| MySkinRecipes | 4-(Hydrazinecarbonyl)phenylboronic acid | 276694-16-7 | 98% | 1 g |

This table is illustrative and not exhaustive. Researchers should always verify current catalog offerings and specifications directly with suppliers.

Key Sourcing Insight: For applications requiring high purity and well-characterized material, it is advisable to request a lot-specific Certificate of Analysis (CofA). Some suppliers, particularly for "early discovery" compounds, may not routinely collect analytical data, placing the onus of identity and purity confirmation on the buyer.

Quality Control and Specification Standards

For drug discovery and development, rigorous quality control is non-negotiable. When procuring and qualifying this compound or its pinacol ester, the following analytical techniques are essential.

Identity Confirmation

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Nuclear Magnetic Resonance is the primary tool for structural confirmation.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the N-H protons of the hydrazide, and in the case of the pinacol ester, a prominent singlet for the methyl groups around 1.3 ppm.

-

¹¹B NMR: This provides direct evidence of the boron environment. A signal around δ 20-30 ppm is typical for trigonal planar boronic esters, while tetrahedral boronates appear closer to δ 5-15 ppm.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The principal method for determining purity. A standard analysis would use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection. Purity levels of >98% are often required for advanced applications.

-

Elemental Analysis: Confirms the percentage composition of C, H, N, matching theoretical values.

Workflow for Reagent Qualification

Caption: Workflow for sourcing and qualifying boronic acid reagents.

Stability, Storage, and Handling

Boronic acids are generally more stable than many other organometallic reagents, but they are susceptible to degradation pathways that can compromise experimental outcomes.[14]

-

Protodeboronation: The cleavage of the C-B bond, particularly under harsh acidic or basic conditions.[15]

-

Oxidation: Exposure to air and oxidizing agents can convert the boronic acid to a phenol.[15][16]

-

Anhydride Formation: Boronic acids can dehydrate to form boroxines (trimeric anhydrides). This is often reversible upon addition of water but can complicate stoichiometry.[17]

Best Practices for Storage and Handling:

| Parameter | Condition | Rationale |

| Form | Pinacol Ester | The pinacol protecting group significantly enhances stability against oxidation and protodeboronation.[12][13] |

| Temperature | -20°C or below | Minimizes thermal degradation pathways.[15] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation from atmospheric oxygen.[15] |

| Moisture | Store in a desiccator | Avoids hydrolysis which can deprotect the ester or facilitate other degradation.[15] |

Expert Insight: For maximum reproducibility, it is recommended to purchase the more stable pinacol ester. If the free boronic acid is required, it should be generated immediately prior to use. For sensitive, low-concentration reactions like bioconjugations, using freshly prepared solutions is critical.

Application Profile: Bioconjugation via Hydrazone Formation

A primary application of this compound is as a linker in bioconjugation. The hydrazide moiety can be used to label biomolecules that have been modified to contain an aldehyde or ketone. The boronic acid can then be used for a subsequent Suzuki coupling or to target sialic acid-rich glycoproteins on cell surfaces.

The reaction between a hydrazide and an aldehyde to form a hydrazone is pH-sensitive, with optimal rates typically observed between pH 4 and 6.[6][7][8]

Reaction Scheme

Caption: Hydrazone ligation of an aldehyde-modified protein.

Protocol: Labeling of an Aldehyde-Modified Antibody

This protocol describes a general procedure for labeling an antibody (containing an engineered or oxidized aldehyde) with this compound pinacol ester.

Materials:

-

Aldehyde-modified antibody (e.g., 1 mg/mL in PBS).

-

This compound pinacol ester (10 mM stock in DMSO).

-

Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

-

Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

Methodology:

-

Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column according to the manufacturer's instructions. Adjust the final protein concentration to 1-2 mg/mL.

-

Reagent Addition: Add a 50-fold molar excess of the boronic acid ester stock solution to the antibody solution. For example, for 1 mL of a 1.5 mg/mL (10 µM) antibody solution, add 50 µL of the 10 mM stock.

-

Causality Note: A large excess of the labeling reagent is used to drive the reaction to completion. The use of a DMSO stock minimizes the final organic solvent concentration to ≤5%, which is generally well-tolerated by antibodies.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted labeling reagent by passing the reaction mixture through a desalting column, exchanging the labeled antibody back into a storage buffer (e.g., PBS, pH 7.4).

-

Characterization (Validation):

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the covalent attachment of the label by observing the expected mass shift in the antibody.

-

HPLC (Size Exclusion or Hydrophobic Interaction): Assess the purity and aggregation state of the final conjugate.

-

Functional Assay: Perform a relevant binding assay (e.g., ELISA) to ensure the labeling process has not compromised the antibody's function.

-

Conclusion

This compound and its pinacol ester are enabling reagents for the construction of complex molecular probes, targeted therapeutics, and advanced materials. For professionals in research and drug development, successful application begins with informed sourcing from reliable vendors and is underpinned by rigorous, in-house analytical validation. Understanding the compound's stability profile and adhering to proper handling protocols are paramount to achieving reproducible, high-quality results. As the demand for sophisticated, multifunctional molecules grows, the utility of such well-defined chemical linkers will only continue to increase.

References

- 1. nbinno.com [nbinno.com]

- 2. 850567-95-2|this compound|BLD Pharm [bldpharm.com]

- 3. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. calpaclab.com [calpaclab.com]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Safe Handling of (4-(Hydrazinecarbonyl)phenyl)boronic acid

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of (4-(Hydrazinecarbonyl)phenyl)boronic acid (CAS No. 850567-95-2). As a bifunctional molecule featuring both a boronic acid and a carbohydrazide group, this compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique reactivity necessitates a thorough understanding of its potential hazards, derived from the properties of its constituent functional groups and data from structurally analogous compounds. This document is intended for researchers, chemists, and laboratory professionals engaged in its use.

Section 1: Compound Identification and Chemical Properties

A precise understanding of the compound's identity is the foundation of a robust safety protocol.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 850567-95-2 | [2] |

| Molecular Formula | C₇H₉BN₂O₃ | Derived from structure |

| Molecular Weight | 179.97 g/mol | [3] (analogue) |

| Appearance | Typically a solid | (ester form) |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Central benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents B [label="B(OH)₂", pos="3,0!"]; CO [label="C=O", pos="-2.5,1.5!"]; NH [label="NH", pos="-3.5,0.5!"]; NH2 [label="NH₂", pos="-4.5,-0.5!"];

// Dummy nodes for ring structure R1 [pos="1.5,2.6!"]; R2 [pos="-1.5,2.6!"]; R3 [pos="-3,0!"]; R4 [pos="-1.5,-2.6!"]; R5 [pos="1.5,-2.6!"]; R6 [pos="3,0!"];

// Ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1 [style=invis]; // A better way to draw the ring node [shape=point, width=0]; p1 [pos="0,1.5!"]; p2 [pos="-1.3,0.75!"]; p3 [pos="-1.3,-0.75!"]; p4 [pos="0,-1.5!"]; p5 [pos="1.3,-0.75!"]; p6 [pos="1.3,0.75!"]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1; p1 [label=""]; p2 [label=""]; p3 [label=""]; p4 [label=""]; p5 [label=""]; p6 [label=""]; node [shape=plaintext]; L1 [label="C", pos="1.5,0.75!"]; L2 [label="C", pos="1.5,-0.75!"]; L3 [label="C", pos="-1.5,0.75!"]; L4 [label="C", pos="-1.5,-0.75!"]; L5 [label="C", pos="0,1.7!"]; L6 [label="C", pos="0,-1.7!"];

// Attach substituents to ring edge [len=1.5]; L2 -- B; L3 -- CO; CO -- NH; NH -- NH2;

// Add text labels caption [label="Figure 1: Structure of this compound", pos="0,-3.5!", fontsize=12]; }

Section 2: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard assessment can be constructed by examining structurally related phenylboronic acids and considering the reactivity of the carbohydrazide functional group.

Derived Hazard Profile: Based on extensive data from analogous compounds, this compound should be handled as a substance that is:

| Potential Hazard | GHS Classification (Inferred) | Evidence from Analogous Compounds |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][6][10] |

| Skin Irritation | Category 2 | Causes skin irritation.[5][7][8] |

| Eye Irritation | Category 2A | Causes serious eye irritation.[5][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][5][7][8] |

Causality Behind Hazards:

-

Phenylboronic Acid Moiety: The boronic acid group is Lewis acidic, meaning it can accept an electron pair. This property can lead to interactions with biological nucleophiles in the skin, eyes, and respiratory tract, causing irritation. Its ability to form reversible covalent bonds with diols is the basis for its utility in sensors but also contributes to its biological activity.[11]

-

Carbohydrazide Moiety: While the hydrazide (-CONHNH₂) is generally less reactive and toxic than free hydrazine (H₂NNH₂), it remains a reactive functional group capable of forming hydrazones.[12] Care should be taken to avoid conditions that could lead to hydrolysis or unwanted reactions.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and appropriate PPE is critical to minimize exposure.

Engineering Controls:

-

Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[5][9][13] Ensure the fume hood has adequate airflow.

-

Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][9]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a self-validating system where each component protects against a known, identified hazard.

| PPE Item | Specification | Justification for Use |

| Hand Protection | Nitrile gloves (inspect before use). | Protects against skin contact and irritation.[6][10] Proper removal technique must be used to avoid contaminating skin.[10] |

| Eye Protection | Safety goggles with side-shields. | Protects against dust particles and splashes, mitigating the risk of serious eye irritation.[5][6] |

| Skin/Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[6][13] |

| Respiratory Protection | Not required if handled within a fume hood. | A NIOSH-approved respirator may be necessary if engineering controls fail or for large spills.[9] |

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][9][14]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][10][15]

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for mitigating risks during routine laboratory operations.

Experimental Protocol: Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is on and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh paper, secondary container) within the hood.

-

PPE: Don all required PPE as specified in Section 3.

-

Handling: Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid compound onto weigh paper or into a tared vessel.

-

Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.[13][16] Avoid pouring the powder directly.

-

Sealing: Promptly and tightly close the main container after dispensing.[5][16]

-

Transport: Place the weighed sample in a sealed, labeled secondary container before removing it from the fume hood.

-

Cleanup: Clean any residual powder from the spatula and work surface using a damp wipe. Dispose of all contaminated materials (gloves, weigh paper, wipes) in a designated hazardous waste container.

Storage Conditions:

-

Location: Store in a cool, dry, and well-ventilated place.[5][16][17]

-

Container: Keep the container tightly closed to prevent moisture absorption and degradation.[5][13]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[14][17]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is crucial.

First-Aid Measures:

| Exposure Route | Procedure |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, seek medical attention.[14][17] |

| Skin Contact | Take off contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[14][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15] |

Accidental Release Measures:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

Protect: Wear full PPE, including respiratory protection if outside of a fume hood.[6][13]

-

Contain & Clean: Gently sweep or vacuum the spilled solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for hazardous waste disposal.[16]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., water or ethanol) and wipes, disposing of all cleaning materials as hazardous waste.

-

Report: Report the incident according to your institution's environmental health and safety protocols.

References

- 1. 4-(Hydrazinecarbonyl)phenylboronic acid [myskinrecipes.com]

- 2. 850567-95-2|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aaronchem.com [aaronchem.com]

- 5. aksci.com [aksci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Hydroxymethyl)benzeneboronic acid | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

The Organic Chemist's Versatile Tool: An In-depth Guide to the Chemistry of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids and their derivatives have become indispensable reagents in modern organic chemistry, finding profound applications from the synthesis of complex natural products to the development of life-saving pharmaceuticals. Their unique combination of stability, reactivity, and functional group tolerance has established them as premier building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comprehensive overview of the core chemistry of arylboronic acids, detailing their synthesis, fundamental properties, and key applications. It aims to equip researchers with both theoretical understanding and practical, field-proven insights to effectively harness the power of these versatile molecules in their synthetic endeavors.

Introduction: The Rise of a Synthetic Powerhouse

The journey of arylboronic acids from chemical curiosities to central players in synthesis is a testament to their remarkable utility. Characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring, these compounds possess a unique set of properties stemming from the electron-deficient nature of the boron atom.[2] This Lewis acidity allows them to engage in a variety of transformations, yet they are generally stable to air and moisture, simplifying handling and storage.[1][2]

Their prominence surged with the development of palladium-catalyzed cross-coupling reactions, which revolutionized the formation of carbon-carbon bonds.[2][4] The Suzuki-Miyaura reaction, in particular, leverages the mild reaction conditions and broad functional group compatibility of arylboronic acids, making it a favored method for constructing biaryl and heteroaryl structures common in pharmaceuticals and advanced materials.[1][5][6]

Synthesis of Arylboronic Acids: Crafting the Building Blocks

The accessibility of arylboronic acids is a key factor in their widespread use. Several robust synthetic methods exist, ranging from classical organometallic approaches to modern catalytic C-H borylation techniques.

Classical Synthesis: Organometallic Precursors

The most traditional route to arylboronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[7][8][9]

-

Causality: This method relies on the high nucleophilicity of the organometallic reagent to attack the electrophilic boron atom of the borate ester. The choice between a Grignard or organolithium reagent is often dictated by the functional groups present on the aryl halide precursor; organolithium reagents are generally more reactive but less tolerant of sensitive functionalities. The low reaction temperatures (e.g., -78 °C) are critical to prevent side reactions, such as multiple additions of the organometallic reagent to the boron center.

Workflow for Classical Arylboronic Acid Synthesis

Caption: General workflow for synthesizing arylboronic acids via organometallic reagents.

Modern Catalytic Methods: The Miyaura Borylation

A significant advancement in the synthesis of boronic acid derivatives is the palladium-catalyzed Miyaura borylation reaction.[10][11][12] This method couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester, which can be easily hydrolyzed to the corresponding boronic acid if needed.[10][11][12]

-

Expertise: The Miyaura borylation offers superior functional group tolerance compared to classical methods, avoiding the need for highly reactive and often incompatible organometallic intermediates.[10] The choice of base is crucial; a weak base like potassium acetate (KOAc) is typically used.[11] This is because a strong base could promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide, reducing the yield of the desired product.[10][11]

Purification Strategies

Purifying crude arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.

| Purification Method | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the boronic acid and impurities in a solvent system. | Scalable, effective for crystalline solids. | Finding a suitable solvent can be difficult; may not remove closely related impurities.[13][14] |

| Acid/Base Extraction | Conversion of the acidic boronic acid to its water-soluble boronate salt with a base, allowing separation from neutral organic impurities. | Good for removing non-acidic impurities. | Can be inefficient; risk of protodeboronation at high pH.[15] |

| Derivatization | Reversible formation of a stable, crystalline derivative (e.g., with diethanolamine) for purification, followed by release of the pure boronic acid. | Can be highly effective for difficult purifications.[14][16] | Adds extra steps to the synthesis. |

| Chromatography | Separation based on polarity on a stationary phase (e.g., silica gel). | Generally applicable. | Can be problematic due to the acidity of silica gel, which can cause streaking and decomposition.[13][17] Using neutral alumina or specially treated silica can mitigate these issues.[13] |

Key Reactions and Applications

The utility of arylboronic acids is showcased in a wide array of powerful chemical transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone application of arylboronic acids is the Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a C-C bond between the aryl group of the boronic acid and an organohalide or triflate.[1][3][5][18] This reaction is a workhorse in pharmaceutical synthesis due to its mild conditions and exceptional reliability.[1][2][6]

The Catalytic Cycle of Suzuki-Miyaura Coupling The mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[19]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate.[18][19]

-

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl group (Ar²) to the Pd(II) complex.[19][20]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[18][19]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Forging C-Heteroatom Bonds

Beyond C-C bonds, arylboronic acids are crucial for forming C-N and C-O bonds via the Chan-Lam (or Chan-Evans-Lam) coupling reaction.[21][22][23] This copper-catalyzed reaction couples arylboronic acids with amines, alcohols, or phenols.[22][23]

-

Field Insight: A key advantage of the Chan-Lam coupling is its operational simplicity; it often proceeds at room temperature and is tolerant of air and moisture, unlike many palladium-catalyzed C-N/C-O coupling reactions (e.g., Buchwald-Hartwig amination), which require inert atmospheres.[22][23]

Applications in Medicinal Chemistry and Drug Development

The impact of arylboronic acids on drug development is profound, serving both as key building blocks and as pharmacologically active agents themselves.

-

Synthetic Intermediates: The Suzuki-Miyaura reaction is one of the most frequently used reactions in medicinal chemistry for synthesizing complex molecules, enabling the rapid creation of libraries of compounds for structure-activity relationship (SAR) studies.[2][4]

-

Boron-Containing Drugs: The boron atom itself can be a critical part of a pharmacophore. The drug Bortezomib (Velcade®) , a dipeptidyl boronic acid, is a prime example.[24][25] It functions as a potent and reversible inhibitor of the 26S proteasome, a cellular complex that degrades proteins.[25][26][27] By inhibiting the proteasome, Bortezomib disrupts protein homeostasis in cancer cells, leading to programmed cell death (apoptosis).[26][28] This mechanism is particularly effective in treating multiple myeloma and mantle cell lymphoma.[24]

Arylboronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use in chemical sensors, particularly for carbohydrates like glucose.[29][30]

-

Mechanism of Sensing: A fluorescent reporter molecule (fluorophore) is attached to the arylboronic acid. In its free state, the sensor may have its fluorescence quenched. Upon binding to a diol (like glucose), a cyclic boronate ester is formed.[30] This binding event alters the electronic properties of the boron center, which in turn modulates the fluorescence of the attached reporter, leading to a detectable "turn-on" or "turn-off" signal that correlates with the analyte concentration.[31] This principle is being actively researched for developing continuous glucose monitors for diabetes management.[30]

Stability and Handling: Navigating the Challenges

Despite their general stability, arylboronic acids are susceptible to certain degradation pathways that researchers must be aware of.

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of the desired functionality.[32] The reaction is highly dependent on pH, with the rate often increasing in both strongly acidic and strongly basic conditions.[20][32] For many arylboronic acids, electron-rich and sterically hindered systems are particularly prone to this decomposition pathway.[33]

-

Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible upon the addition of water. While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate characterization and stoichiometry calculations.

Conclusion and Future Outlook

Arylboronic acids have cemented their status as one of the most versatile and powerful classes of reagents in the synthetic chemist's toolbox. Their central role in C-C and C-heteroatom bond formation, coupled with their growing importance in medicinal chemistry and materials science, ensures their continued relevance.[9][34] Future research will likely focus on developing even more robust and selective borylation methods, expanding the scope of their applications in asymmetric synthesis, and designing novel boronic acid-based therapeutics and advanced functional materials. A deep understanding of their synthesis, reactivity, and handling is essential for any scientist aiming to innovate in the molecular sciences.

References

- 1. mt.com [mt.com]

- 2. nbinno.com [nbinno.com]

- 3. Arylboronic acids: Significance and symbolism [wisdomlib.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. organicreactions.org [organicreactions.org]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. Yoneda Labs [yonedalabs.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

- 21. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 23. Chan-Lam Coupling [organic-chemistry.org]

- 24. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bortezomib - Wikipedia [en.wikipedia.org]

- 26. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. mdpi.com [mdpi.com]

- 30. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Protodeboronation - Wikipedia [en.wikipedia.org]

- 33. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 34. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-(Hydrazinecarbonyl)phenyl)boronic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a comprehensive technical overview and detailed protocols for the application of (4-(Hydrazinecarbonyl)phenyl)boronic acid in the synthesis of biaryl hydrazides. These structural motifs are of significant interest in medicinal chemistry and drug development, frequently appearing in a wide range of biologically active compounds.[2][3] We will delve into the reaction mechanism, address the unique challenges posed by the hydrazinecarbonyl moiety, present a robust experimental protocol, and offer a systematic guide to troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Mechanistic Foundations of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate, into which the C-X bond of the electrophile has been inserted.[5] The reactivity of the halide is typically I > Br > Cl.[6]

-

Transmetalation: This is the key bond-forming step where the organic group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species ([Ar²-B(OH)₃]⁻).[7] This boronate then displaces the halide on the Pd(II) complex to form a new diorganopalladium(II) intermediate.

-

Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Critical Considerations for Using this compound

While the Suzuki-Miyaura coupling is highly versatile, substrates containing certain functional groups require special consideration. The hydrazinecarbonyl moiety presents a unique challenge due to the presence of lone-pair-bearing nitrogen atoms.

-

Potential for Catalyst Inhibition: The nitrogen atoms of the hydrazide group can act as ligands, coordinating to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, preventing the catalytic cycle from proceeding efficiently.[8] This is a known issue with nitrogen-containing heterocycles and other Lewis basic functional groups.

-

Reagent Stability and Side Reactions: Boronic acids are susceptible to degradation, most commonly through protodeboronation, where the C-B bond is cleaved by a proton source (like water) to return the corresponding arene.[9][10] While the hydrazide group is generally stable under typical Suzuki conditions, its basicity could influence the reaction environment.

-

Recommended Strategy: Hydrazide Protection: To mitigate catalyst inhibition, a protection strategy for the hydrazinecarbonyl group is highly recommended. The use of a tert-butoxycarbonyl (Boc) protecting group is an effective approach.[11] The Boc group reduces the Lewis basicity of the nitrogen atoms, preventing their coordination to the palladium catalyst. This protection can be performed in a separate step or, in some cases, in situ. The resulting Boc-protected boronic acid is often more stable and provides more consistent results in the coupling reaction.

High-Fidelity Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with (4-(N'-Boc-hydrazinecarbonyl)phenyl)boronic acid.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Equivalents | Notes |

| Aryl Bromide (Ar-Br) | Varies | Varies | - | 1.0 mmol | 1.0 | Substrate. Ensure high purity. |

| (4-(N'-Boc-hydrazinecarbonyl)phenyl)boronic acid | C₁₂H₁₇BN₂O₅ | 280.09 | - | 336 mg | 1.2 | The boronic acid partner. |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | - | 41 mg | 0.05 (5 mol%) | Palladium precatalyst. Robust and reliable. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 M | 1.5 mL | 3.0 | Base. Prepare fresh in degassed water. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 8 mL | - | Anhydrous, reaction solvent. |

| Degassed Water | H₂O | 18.02 | - | 2 mL | - | Co-solvent for the base. |

Step-by-Step Methodology

-

Reaction Setup: Place a magnetic stir bar into a 25 mL flame-dried Schlenk flask. Seal the flask with a rubber septum.

-

Addition of Solids: Under a positive pressure of argon or nitrogen, add the aryl bromide (1.0 mmol), (4-(N'-Boc-hydrazinecarbonyl)phenyl)boronic acid (1.2 equiv, 336 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg) to the flask.

-

Inert Atmosphere: Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[12]

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) via syringe. Stir the mixture to form a suspension.

-

Degassing: Sparge the suspension with a gentle stream of argon gas for 10-15 minutes to remove any dissolved oxygen.[9]

-

Base Addition: Add the 2.0 M solution of K₂CO₃ in degassed water (1.5 mL, 3.0 equiv) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously overnight (12-16 hours).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the aryl bromide starting material is a key indicator of reaction completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl N'-Boc-hydrazide product.

-

-

Deprotection (If Required): The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final biaryl hydrazide.

Optimization: Screening of Reaction Components

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, often relies on careful selection of the catalyst, base, and solvent. If the standard protocol yields suboptimal results, a systematic screening of these components is advised.

| Component | Options & Rationale |